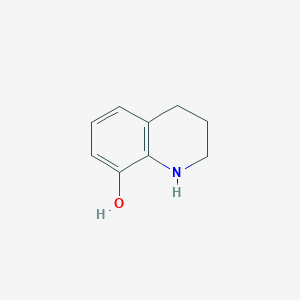

1,2,3,4-Tetrahydroquinolin-8-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

1,2,3,4-tetrahydroquinolin-8-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO/c11-8-5-1-3-7-4-2-6-10-9(7)8/h1,3,5,10-11H,2,4,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYKWUPMZBGOFOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C(=CC=C2)O)NC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00287096 | |

| Record name | 1,2,3,4-Tetrahydroquinolin-8-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00287096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6640-50-2 | |

| Record name | 6640-50-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=48890 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2,3,4-Tetrahydroquinolin-8-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00287096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,3,4-Tetrahydroquinolin-8-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1,2,3,4-Tetrahydroquinolin-8-ol chemical properties

An In-depth Technical Guide to the Chemical Properties of 1,2,3,4-Tetrahydroquinolin-8-ol

Introduction

The 1,2,3,4-tetrahydroquinoline framework is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of natural products and synthetic pharmaceuticals.[1] Its rigid, bicyclic structure provides a three-dimensional architecture that is amenable to functionalization, enabling precise interaction with biological targets. This guide focuses on a key derivative, 1,2,3,4-Tetrahydroquinolin-8-ol (also known as 8-hydroxy-1,2,3,4-tetrahydroquinoline), a molecule that combines the foundational tetrahydroquinoline structure with the potent chelating and hydrogen-bonding capabilities of an 8-hydroxy group.

This document provides an in-depth exploration of the chemical properties, synthesis, reactivity, and potential applications of 1,2,3,4-Tetrahydroquinolin-8-ol. The content is tailored for researchers, medicinal chemists, and drug development professionals, offering both foundational knowledge and field-proven insights to facilitate its application in the laboratory.

Physicochemical and Structural Properties

1,2,3,4-Tetrahydroquinolin-8-ol is a solid at room temperature, possessing a unique combination of a hydrogenated heterocyclic amine and a phenolic moiety.[2] These features dictate its physical and chemical behavior, including its solubility, acidity/basicity, and potential for intermolecular interactions.

Core Identifiers and Properties

| Property | Value for 1,2,3,4-Tetrahydroquinolin-8-ol | Reference | Value for 1,2,3,4-Tetrahydroquinoline (Parent Cmpd.) | Reference |

| CAS Number | 6640-50-2 | [3][4] | 635-46-1 | [5] |

| Molecular Formula | C₉H₁₁NO | [4] | C₉H₁₁N | [5] |

| Molecular Weight | 149.19 g/mol | [2] | 133.19 g/mol | [5] |

| IUPAC Name | 1,2,3,4-tetrahydroquinolin-8-ol | [3] | 1,2,3,4-tetrahydroquinoline | [5] |

| Appearance | Solid | [2] | Colorless to Yellow Liquid/Oil | [5][6] |

| Melting Point | Data not available | 15.0°C to 20.0°C | [5][7] | |

| Boiling Point | Data not available | 251°C | [5] | |

| Solubility (Water) | Data not available | <1 g/L (20°C) | [7] | |

| pKa (Phenolic H) | (Predicted ~9-10) | Not Applicable | ||

| SMILES | C1CC2=C(C(=CC=C2)O)NC1 | [3] | C1CC2=CC=CC=C2NC1 | [5] |

| InChIKey | WYKWUPMZBGOFOV-UHFFFAOYSA-N | [3] | LBUJPTNKIBCYBY-UHFFFAOYSA-N | [5] |

The presence of both a basic secondary amine and an acidic phenolic hydroxyl group makes 1,2,3,4-Tetrahydroquinolin-8-ol an amphoteric molecule. The pKa of the phenolic proton is expected to be similar to that of the parent 8-hydroxyquinoline (approx. 9.9), as the electronic influence of the saturated portion of the ring system is minimal.[8] This dual character is critical for its biological activity and its behavior in solution.

Synthesis and Purification

The most direct and widely employed method for synthesizing 1,2,3,4-Tetrahydroquinolin-8-ol is the catalytic hydrogenation of commercially available 8-hydroxyquinoline (oxine). This reaction selectively reduces the pyridine ring of the quinoline system while leaving the phenolic ring intact.

Experimental Protocol: Catalytic Hydrogenation of 8-Hydroxyquinoline

This protocol is adapted from established procedures for the reduction of quinoline derivatives.[9][10]

Materials:

-

8-Hydroxyquinoline (1.0 eq)

-

10% Palladium on Carbon (Pd/C) or Platinum(IV) oxide (PtO₂) (5-10 mol%)

-

Methanol (or Ethanol), reagent grade

-

Hydrogen (H₂) gas supply

-

Parr shaker or similar hydrogenation apparatus

-

Celite™ or a similar filtration aid

-

Standard laboratory glassware

-

Rotary evaporator

Procedure:

-

Vessel Preparation: To a high-pressure hydrogenation vessel, add 8-hydroxyquinoline (1.0 eq) and methanol (approx. 20-30 mL per gram of starting material).

-

Catalyst Addition: Carefully add the Pd/C or PtO₂ catalyst (5-10 mol%) to the solution. Causality Note: Noble metal catalysts like Pd and Pt are highly efficient for the hydrogenation of aromatic N-heterocycles. The choice between them can affect reaction time and selectivity, with PtO₂ sometimes being more active.

-

Hydrogenation: Seal the vessel and connect it to the hydrogenation apparatus. Purge the system with nitrogen gas several times before introducing hydrogen gas. Pressurize the vessel with H₂ to the desired pressure (e.g., 3-4 kg/cm ²).

-

Reaction Monitoring: Begin agitation (shaking or stirring) and heat if necessary (e.g., to 40°C) to increase the reaction rate.[10] The reaction is monitored by observing the cessation of hydrogen uptake. Alternatively, small aliquots can be carefully removed, filtered, and analyzed by TLC or LC-MS to confirm the disappearance of the starting material.

-

Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with nitrogen.

-

Catalyst Removal: Filter the reaction mixture through a pad of Celite™ to remove the catalyst. Trustworthiness Note: It is critical to ensure complete removal of the pyrophoric catalyst. The filter cake should be washed with additional solvent (methanol) and kept wet until it can be disposed of safely.

-

Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the resulting residue by recrystallization, for example, from a solvent system like ethyl acetate/n-hexane, to afford pure 1,2,3,4-Tetrahydroquinolin-8-ol.

Chemical Reactivity and Functional Sites

The reactivity of 1,2,3,4-Tetrahydroquinolin-8-ol is governed by three primary functional regions: the nucleophilic secondary amine, the acidic and reactive phenolic hydroxyl group, and the electron-rich aromatic ring.

-

Secondary Amine (N-H): The nitrogen atom is nucleophilic and can readily undergo standard amine reactions such as N-alkylation, acylation, sulfonylation, and reductive amination. This site is a common handle for introducing substituents to modulate solubility, basicity, and pharmacological activity.

-

Phenolic Hydroxyl (O-H): The hydroxyl group is acidic and can be deprotonated to form a phenoxide, a potent nucleophile for reactions like Williamson ether synthesis. Furthermore, its proximity to the ring nitrogen makes it an exceptional bidentate ligand for metal ions, a property inherited from its parent, 8-hydroxyquinoline.[8] This chelation ability is crucial for many of its biological and material science applications.

-

Aromatic Ring: The hydroxyl group is a strong activating group, directing electrophilic aromatic substitution to the ortho and para positions (C5 and C7). Reactions such as halogenation, nitration, and Friedel-Crafts are expected to proceed readily at these positions.[11]

Spectroscopic Profile

While experimental spectra for 1,2,3,4-Tetrahydroquinolin-8-ol are not widely published, its spectroscopic characteristics can be reliably predicted based on its structure and data from the parent 1,2,3,4-tetrahydroquinoline.[6][12][13]

¹H NMR:

-

Aromatic Protons (3H): Three signals expected in the aromatic region (~6.5-7.0 ppm), likely appearing as doublets or a triplet, corresponding to the protons on the phenolic ring.

-

Aliphatic Protons (6H):

-

C2-H₂: A triplet at ~3.3 ppm.

-

C4-H₂: A triplet at ~2.7 ppm.

-

C3-H₂: A multiplet (quintet or sextet) at ~1.9 ppm, showing coupling to both C2 and C4 protons.

-

-

Amine and Hydroxyl Protons (2H): Two broad singlets, one for the N-H and one for the O-H proton. Their chemical shifts are variable and depend on solvent and concentration.

¹³C NMR:

-

Aromatic Carbons (6C): Six distinct signals in the aromatic region (~110-150 ppm). The carbon bearing the hydroxyl group (C8) will be significantly upfield shifted.

-

Aliphatic Carbons (3C): Three signals in the aliphatic region: C2 (~42 ppm), C4 (~27 ppm), and C3 (~22 ppm).

Mass Spectrometry:

-

The molecule is expected to show a prominent molecular ion peak (M⁺) at m/z = 149. The fragmentation pattern would likely involve the loss of small neutral molecules or radicals from the aliphatic ring. Predicted data for various adducts confirms the expected mass-to-charge ratios.[14]

Infrared (IR) Spectroscopy:

-

O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹.

-

N-H Stretch: A moderate, sharp peak around 3300-3500 cm⁻¹, potentially overlapping with the O-H stretch.

-

C-H Stretches (sp³): Signals just below 3000 cm⁻¹.

-

C-H Stretches (sp²): Signals just above 3000 cm⁻¹.

-

C=C Aromatic Stretch: Peaks in the 1500-1600 cm⁻¹ region.

Applications in Medicinal Chemistry and Drug Development

The 1,2,3,4-tetrahydroquinoline scaffold is a validated pharmacophore present in numerous approved drugs and clinical candidates. Its rigid structure is ideal for orienting functional groups toward specific binding pockets in enzymes and receptors.

The addition of the 8-hydroxy group imparts several advantageous properties:

-

Metal Ion Chelation: The ability to bind essential metal ions (e.g., Fe, Cu, Zn) is a key mechanism for antimicrobial and anticancer agents. 8-hydroxyquinoline derivatives are known to disrupt metal homeostasis in pathogenic cells.[8]

-

Hydrogen Bonding: The hydroxyl group can act as both a hydrogen bond donor and acceptor, providing critical interactions with protein active sites.

-

Antioxidant Activity: The phenolic moiety can act as a radical scavenger, a property relevant for developing neuroprotective agents.

This scaffold is a promising starting point for developing novel therapeutics targeting cancer, infectious diseases, and neurodegenerative disorders.

Safety and Toxicology

1,2,3,4-Tetrahydroquinolin-8-ol is classified as harmful if swallowed and may cause skin and eye irritation.[2][9] Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses), are required when handling this compound. It is classified under Acute Toxicity (Oral, Category 4) and may be harmful to aquatic life with long-lasting effects.[2] All handling should be performed in a well-ventilated fume hood.

Conclusion

1,2,3,4-Tetrahydroquinolin-8-ol is a molecule of significant interest to the scientific community, bridging the validated therapeutic potential of the tetrahydroquinoline core with the versatile chemical functionality of the 8-hydroxy group. Its straightforward synthesis, predictable reactivity at multiple sites, and inherent chelating properties make it an exceptionally valuable building block for the design and discovery of new chemical entities. This guide provides the foundational knowledge necessary for researchers to confidently incorporate this powerful scaffold into their research and development programs.

References

-

PubChem. (n.d.). 1,2,3,4-Tetrahydroquinoline. National Center for Biotechnology Information. Retrieved from [Link]

-

NIST. (n.d.). Isoquinoline, 1,2,3,4-tetrahydro-. NIST Chemistry WebBook. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). 8-Hydroxyquinoline catalysed regioselective synthesis of 1,4-disubstituted-1,2,3-triazoles: realizing Cu-free click chemistry. Catalysis Science & Technology. Retrieved from [Link]

-

ResearchGate. (n.d.). Influence of catalyst dosage proportions on the hydrogenation of 8-MQL. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 8-hydroxymethyl-1,2,3,4-tetrahydroquinoline. Retrieved from [Link]

-

PubChem. (n.d.). 1,2,3,4-Tetrahydroquinolin-8-ol. National Center for Biotechnology Information. Retrieved from [Link]

-

NIST. (n.d.). Quinoline, 1,2,3,4-tetrahydro-. NIST Chemistry WebBook. Retrieved from [Link]

-

Research Square. (n.d.). New tetrahydroquinoline derivatives with anticancer activity: design, synthesis and biological evaluation. Retrieved from [Link]

-

SciSpace. (2014). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Retrieved from [Link]

-

MDPI. (n.d.). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of tetrahydroquinolines. Retrieved from [Link]

-

NIST. (n.d.). Quinoline, 1,2,3,4-tetrahydro-. NIST Chemistry WebBook. Retrieved from [Link]

-

PubChemLite. (n.d.). 1,2,3,4-tetrahydroquinolin-8-ol (C9H11NO). Retrieved from [Link]

-

SpectraBase. (n.d.). 1,2,3,4-Tetrahydroisoquinoline - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

Wikipedia. (n.d.). Tetrahydroquinoline. Retrieved from [Link]

-

PubMed Central. (n.d.). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Retrieved from [Link]

-

Matrix Fine Chemicals. (n.d.). 1,2,3,4-TETRAHYDROQUINOLIN-8-OL | CAS 6640-50-2. Retrieved from [Link]

-

Wikipedia. (n.d.). 8-Hydroxyquinoline. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Tandem synthesis of tetrahydroquinolines and identification of reaction network by operando NMR. Retrieved from [Link]

-

SpectraBase. (n.d.). 1,2,3,4-Tetrahydroisoquinoline - Optional[Vapor Phase IR] - Spectrum. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Synthesis of 8-hydroxyquinoline chalcones: Trans configuration, intramolecular hydrogen bonds, bromination, and antifungal activity. Retrieved from [Link]

Sources

- 1. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 1,2,3,4-Tetrahydroquinolin-8-ol AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 3. 1,2,3,4-Tetrahydroquinolin-8-ol | C9H11NO | CID 241490 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1,2,3,4-TETRAHYDROQUINOLIN-8-OL | CAS 6640-50-2 [matrix-fine-chemicals.com]

- 5. Tetrahydroquinoline - Wikipedia [en.wikipedia.org]

- 6. 1,2,3,4-Tetrahydroquinoline | C9H11N | CID 69460 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 1,2,3,4-Tetrahydroquinoline, 98% | Fisher Scientific [fishersci.ca]

- 8. 8-Hydroxyquinoline - Wikipedia [en.wikipedia.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. prepchem.com [prepchem.com]

- 11. researchgate.net [researchgate.net]

- 12. 1,2,3,4-Tetrahydroquinoline(635-46-1) 1H NMR spectrum [chemicalbook.com]

- 13. Quinoline, 1,2,3,4-tetrahydro- [webbook.nist.gov]

- 14. PubChemLite - 1,2,3,4-tetrahydroquinolin-8-ol (C9H11NO) [pubchemlite.lcsb.uni.lu]

Foreword: The Imperative of Unambiguous Structural Verification

An In-depth Technical Guide to the Structure Elucidation of 1,2,3,4-Tetrahydroquinolin-8-ol

In the realm of medicinal chemistry and materials science, the precise molecular structure of a compound is the bedrock upon which all subsequent research is built. An error in structural assignment can lead to misinterpreted biological data, flawed structure-activity relationships (SAR), and wasted resources. 1,2,3,4-Tetrahydroquinolin-8-ol, a heterocyclic scaffold with significant potential in drug discovery, presents a case study in the rigorous, multi-technique approach required for unambiguous structure elucidation. Its isomeric possibilities, such as the 5-, 6-, and 7-ol variants, demand more than a cursory analysis.

The Strategic Analytical Workflow: A Triad of Core Techniques

The structure of 1,2,3,4-Tetrahydroquinolin-8-ol cannot be confirmed by a single technique. We will employ a synergistic triad of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. This workflow is designed to provide orthogonal data points that, when combined, leave no room for ambiguity.

The logic is as follows:

-

Mass Spectrometry (MS) will confirm the molecular weight and elemental composition.

-

Infrared (IR) Spectroscopy will identify the key functional groups present, specifically the O-H and N-H bonds.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy will provide the detailed atomic-level map, revealing the carbon-hydrogen framework and the precise connectivity of the atoms.

This workflow ensures that we address the molecule's identity from three different physical principles, creating a robust and trustworthy data package.

Figure 1: A logical workflow for the structure elucidation of 1,2,3,4-Tetrahydroquinolin-8-ol.

Mass Spectrometry: Confirming the Molecular Blueprint

2.1. Expertise & Rationale

The first and most fundamental question is: what is the molecular weight and elemental formula of the synthesized compound? High-Resolution Mass Spectrometry (HRMS) is the authoritative tool for this purpose. We choose Electrospray Ionization (ESI) as the ionization method because it is a "soft" technique that minimizes fragmentation, allowing for the clear observation of the protonated molecular ion [M+H]⁺. This is crucial for establishing the foundational molecular formula, C₉H₁₁NO.

2.2. Experimental Protocol: HRMS (ESI-TOF)

-

Sample Preparation: Dissolve approximately 0.1 mg of the sample in 1 mL of a high-purity solvent mixture (e.g., 50:50 acetonitrile:water with 0.1% formic acid). The formic acid ensures efficient protonation of the molecule.

-

Instrument: Utilize a Time-of-Flight (TOF) mass spectrometer equipped with an ESI source.

-

Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.

-

MS Parameters (Positive Ion Mode):

-

Ionization Mode: ESI+

-

Capillary Voltage: 3.5 - 4.0 kV

-

Sampling Cone Voltage: 20 - 30 V

-

Source Temperature: 120 °C

-

Desolvation Temperature: 300 °C

-

Mass Range: m/z 50 - 500

-

-

Data Analysis: Calibrate the instrument using a known standard (e.g., sodium formate). Identify the m/z value for the most abundant ion and use the instrument's software to calculate the elemental composition based on the exact mass.

2.3. Expected Data & Interpretation

The analysis should yield a prominent peak corresponding to the [M+H]⁺ ion.

| Parameter | Expected Value |

| Molecular Formula | C₉H₁₁NO |

| Exact Mass | 149.0841 g/mol |

| Observed [M+H]⁺ (m/z) | 150.0913 |

The trustworthiness of this step comes from the sub-5 ppm mass accuracy. A measured m/z of 150.0913 that corresponds to the calculated formula C₉H₁₂NO⁺ within a very narrow error margin provides high confidence in the elemental composition.

Infrared Spectroscopy: Functional Group Fingerprinting

3.1. Expertise & Rationale

While MS gives the formula, IR spectroscopy provides a quick and definitive confirmation of the key functional groups. For 1,2,3,4-tetrahydroquinolin-8-ol, we are specifically looking for evidence of the hydroxyl (-OH) and the secondary amine (-NH) groups. The presence and characteristics of these vibrational stretches are diagnostic. The broadness of the O-H stretch, for instance, is indicative of hydrogen bonding.

3.2. Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: Place a small amount (1-2 mg) of the solid sample directly onto the ATR crystal (typically diamond or germanium).

-

Background Scan: Run a background scan with a clean, empty ATR crystal to subtract atmospheric H₂O and CO₂ signals.

-

Sample Scan: Apply pressure to the sample using the instrument's anvil to ensure good contact with the crystal. Collect the spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio.

-

Instrument Parameters:

-

Spectral Range: 4000 - 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

-

Data Processing: Perform an ATR correction and baseline correction using the instrument software.

2.3. Expected Data & Interpretation

The resulting spectrum provides a "fingerprint" of the molecule's functional groups.

| Wavenumber (cm⁻¹) | Vibration Type | Interpretation |

| 3400 - 3200 (broad) | O-H stretch | Confirms the presence of the hydroxyl group. Broadness suggests intermolecular hydrogen bonding. |

| ~3350 (sharp/medium) | N-H stretch | Confirms the secondary amine in the tetrahydroquinoline ring. |

| 3050 - 3000 | Aromatic C-H stretch | Indicates the C-H bonds on the benzene ring. |

| 2950 - 2850 | Aliphatic C-H stretch | Confirms the C-H bonds in the saturated portion of the tetrahydroquinoline ring. |

| ~1600, ~1480 | C=C stretch | Aromatic ring skeletal vibrations. |

| ~1250 | C-O stretch | Phenolic C-O bond vibration. |

This data confirms that the basic structural components (aromatic ring, saturated amine ring, hydroxyl group) are present as required by the proposed structure.

NMR Spectroscopy: The Definitive Structural Map

4.1. Expertise & Rationale

NMR is the most powerful technique for the definitive elucidation of this structure. It provides information on the chemical environment, count, and connectivity of every proton and carbon atom. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is essential to distinguish the 8-ol isomer from other possibilities.

-

¹H NMR: Tells us the number of different proton environments and their neighboring protons (via spin-spin splitting).

-

¹³C NMR: Reveals the number of unique carbon environments.

-

COSY (Correlation Spectroscopy): Maps which protons are coupled (i.e., adjacent) to each other, which is critical for tracing the -CH₂-CH₂-CH₂- spin system in the saturated ring.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton directly to the carbon it is attached to.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are 2 or 3 bonds away. This is the key experiment to "stitch" the molecular fragments together and definitively place the -OH group at the C8 position.

4.2. Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred as it allows for the observation of exchangeable protons (-OH and -NH). Add a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrument: A 400 MHz (or higher) NMR spectrometer.

-

1D Experiments:

-

Acquire a standard ¹H NMR spectrum.

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

-

2D Experiments:

-

Acquire a standard gradient-selected COSY experiment.

-

Acquire a standard gradient-selected HSQC experiment optimized for ¹JCH ≈ 145 Hz.

-

Acquire a standard gradient-selected HMBC experiment optimized for long-range couplings (ⁿJCH) of 8-10 Hz.

-

-

Data Processing: Process all spectra using appropriate software (e.g., Mnova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and peak integration.

4.3. Expected Data & Interpretation

(Note: Chemical shifts are approximate and can vary based on solvent and concentration.)

¹H and ¹³C NMR Data Summary

| Position | ¹H Chemical Shift (ppm), Multiplicity, Integration | ¹³C Chemical Shift (ppm) | Rationale |

| 1 (NH) | ~4.5-5.5, broad singlet, 1H | - | Exchangeable proton of the secondary amine. |

| 2 | ~3.2-3.4, triplet, 2H | ~42 | Methylene group adjacent to the nitrogen. |

| 3 | ~1.8-2.0, multiplet, 2H | ~22 | Methylene group coupled to C2 and C4 protons. |

| 4 | ~2.6-2.8, triplet, 2H | ~27 | Benzylic methylene group adjacent to the aromatic ring. |

| 5 | ~6.7-6.8, doublet, 1H | ~120 | Aromatic proton ortho to the C4a-C5 bond. |

| 6 | ~6.9-7.1, triplet, 1H | ~127 | Aromatic proton coupled to H5 and H7. |

| 7 | ~6.5-6.6, doublet, 1H | ~115 | Aromatic proton ortho to the hydroxyl group. |

| 8 (OH) | ~9.0-9.5, broad singlet, 1H | - | Exchangeable phenolic proton. |

| 4a | - | ~122 | Aromatic quaternary carbon. |

| 5a | - | ~145 | Aromatic quaternary carbon, C-O. |

| 8 | - | ~154 | Aromatic quaternary carbon, C-N. |

| 8a | - | ~143 | Aromatic quaternary carbon. |

Interpreting the 2D NMR Data

The true power lies in combining the 2D spectra to build the final structure.

Figure 2: Key COSY and HMBC correlations confirming the 1,2,3,4-Tetrahydroquinolin-8-ol structure.

The Decisive Correlation: The most critical piece of evidence for the 8-ol isomer comes from the HMBC spectrum. We expect to see a correlation between the proton at position 7 (H7) and the carbon at position 8a, and crucially, no correlation from H7 to a carbon bearing a hydroxyl group. Instead, we would see correlations from H7 to the quaternary carbon C8a and the tertiary carbon C5. Furthermore, the proton at position H2 in the saturated ring should show a key HMBC correlation to the quaternary carbon C8a, firmly linking the aliphatic and aromatic portions of the molecule at that specific junction. This pattern is unique to the 8-ol isomer and allows for its unambiguous differentiation from the 5-ol, 6-ol, and 7-ol isomers.

Conclusion: A Self-Validating Structural Assignment

By following this structured, multi-technique approach, we construct a self-validating case for the structure of 1,2,3,4-Tetrahydroquinolin-8-ol.

-

HRMS confirms the correct elemental formula: C₉H₁₁NO.

-

FTIR confirms the presence of the required -OH and -NH functional groups.

-

1D and 2D NMR provide the definitive, atom-by-atom map. The combination of COSY, HSQC, and particularly HMBC, allows for the unambiguous placement of the hydroxyl group at the C8 position and confirms the complete connectivity of the molecular skeleton.

This rigorous, evidence-based workflow ensures the highest degree of scientific integrity and provides the trustworthy structural foundation necessary for any subsequent research or development activities.

References

An In-depth Technical Guide to 1,2,3,4-Tetrahydroquinolin-8-ol (CAS: 6640-50-2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1,2,3,4-tetrahydroquinolin-8-ol (CAS: 6640-50-2), a heterocyclic compound of significant interest in medicinal chemistry. The tetrahydroquinoline scaffold is a privileged structure found in numerous biologically active molecules. This document details the synthesis, characterization, and potential biological applications of 1,2,3,4-tetrahydroquinolin-8-ol, with a focus on its potential as an anticancer, antimicrobial, and neuroprotective agent. The guide includes detailed experimental protocols, quantitative data, and visualizations of key concepts to facilitate further research and development.

Introduction: The Significance of the Tetrahydroquinoline Scaffold

The 1,2,3,4-tetrahydroquinoline nucleus is a core structural motif in a vast array of synthetic and natural products, endowing them with a wide spectrum of biological activities.[1] This heterocyclic system is found in pharmaceuticals such as the antiarrhythmic drug nicainoprol and the schistosomicide oxamniquine.[1] The versatility of the tetrahydroquinoline scaffold has made it a focal point for drug discovery efforts targeting a range of diseases, including cancer, infectious diseases, and neurodegenerative disorders.[2][3]

The introduction of a hydroxyl group at the 8-position of the tetrahydroquinoline ring system, yielding 1,2,3,4-tetrahydroquinolin-8-ol, is of particular interest. This modification is analogous to the structure of 8-hydroxyquinoline, a well-known metal-chelating agent with established antimicrobial and anticancer properties.[4] The ability of 8-hydroxyquinoline to chelate essential metal ions disrupts microbial enzyme function and can induce oxidative stress in cancer cells, leading to apoptosis.[4] It is hypothesized that 1,2,3,4-tetrahydroquinolin-8-ol may share some of these biological activities, while its modified physical and chemical properties may offer advantages in terms of bioavailability and target specificity.

This guide will delve into the synthetic pathways to access this molecule, its analytical characterization, and the current understanding of its biological potential, providing a solid foundation for researchers and drug development professionals working with this promising compound.

Synthesis and Characterization

The most direct and efficient route to 1,2,3,4-tetrahydroquinolin-8-ol is through the catalytic hydrogenation of the readily available starting material, 8-hydroxyquinoline. This method involves the reduction of the pyridine ring of the quinoline system, leaving the phenolic hydroxyl group intact.

Synthetic Protocol: Catalytic Hydrogenation of 8-Hydroxyquinoline

This protocol describes a robust method for the synthesis of 1,2,3,4-tetrahydroquinolin-8-ol. The causality behind the experimental choices is explained to provide a deeper understanding of the process.

Principle: The aromatic pyridine ring of 8-hydroxyquinoline is susceptible to reduction under catalytic hydrogenation conditions. A platinum oxide catalyst (PtO₂) is highly effective for this transformation. The reaction is carried out in a polar solvent, such as methanol, to ensure the solubility of the starting material and under a pressurized hydrogen atmosphere to drive the reaction to completion.

Experimental Protocol:

-

Reaction Setup: To a solution of 8-hydroxyquinoline (1.0 g) in methanol (30 mL) in a high-pressure reaction vessel, add platinum oxide (0.25 g).

-

Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel to 3.5 kg/cm ² with hydrogen.

-

Reaction Conditions: Heat the reaction mixture to 40°C with continuous stirring. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Work-up: Upon completion of the reaction, cool the vessel to room temperature and carefully vent the hydrogen gas.

-

Catalyst Removal: Filter the reaction mixture through a pad of Celite to remove the platinum catalyst. Wash the Celite pad with a small amount of methanol to ensure complete recovery of the product.

-

Purification: Concentrate the filtrate under reduced pressure to yield a solid residue. Recrystallize the crude product from an ethyl acetate/n-hexane solvent system to afford pure 1,2,3,4-tetrahydroquinolin-8-ol.

Self-Validation: The purity of the synthesized compound should be assessed by measuring its melting point and by spectroscopic analysis (NMR, IR, and MS). The obtained data should be consistent with the expected values for 1,2,3,4-tetrahydroquinolin-8-ol.

Figure 1: Synthetic workflow for 1,2,3,4-Tetrahydroquinolin-8-ol.

Physicochemical and Spectroscopic Data

Accurate characterization is crucial for confirming the identity and purity of the synthesized 1,2,3,4-tetrahydroquinolin-8-ol. The following table summarizes its key physicochemical properties and expected spectroscopic data.

| Property | Value | Source(s) |

| CAS Number | 6640-50-2 | |

| Molecular Formula | C₉H₁₁NO | |

| Molecular Weight | 149.19 g/mol | |

| Appearance | Solid | |

| Melting Point | 67-68 °C (for 8-hydroxymethyl derivative) | |

| ¹H NMR (Predicted) | Aromatic protons (δ 6.5-7.0 ppm), Aliphatic protons (δ 1.8-3.5 ppm), NH proton (broad singlet), OH proton (broad singlet) | |

| ¹³C NMR (Predicted) | Aromatic carbons (δ 110-150 ppm), Aliphatic carbons (δ 20-50 ppm) | |

| Mass Spec (m/z) | M+ at 149.08 | [4] |

| IR (cm⁻¹) | ~3400 (O-H stretch), ~3350 (N-H stretch), ~2900 (C-H aliphatic stretch), ~1600 (C=C aromatic stretch) |

Note: Experimental spectroscopic data for 1,2,3,4-tetrahydroquinolin-8-ol is not widely available. The predicted NMR and IR data are based on the known spectra of 1,2,3,4-tetrahydroquinoline and related substituted analogs.

Potential Biological Activities and Mechanisms of Action

The biological profile of 1,2,3,4-tetrahydroquinolin-8-ol is an active area of research. Based on the activities of structurally related compounds, several therapeutic applications are being explored.

Anticancer Activity

Derivatives of tetrahydroquinoline have demonstrated significant cytotoxic effects against various human cancer cell lines.[2][5] The mechanism of action is often multifactorial and can involve the induction of apoptosis, cell cycle arrest, and the generation of reactive oxygen species (ROS).

One of the key signaling pathways implicated in cancer cell proliferation and survival is the PI3K/AKT/mTOR pathway. Dysregulation of this pathway is a common feature in many cancers.[6] Several quinoline-based compounds have been shown to inhibit this pathway, leading to decreased cancer cell growth and survival.[6] It is plausible that 1,2,3,4-tetrahydroquinolin-8-ol could also exert its anticancer effects through modulation of this critical signaling cascade.

Figure 2: Potential inhibition of the PI3K/AKT/mTOR pathway.

Antimicrobial Activity

The 8-hydroxyquinoline moiety is a well-established pharmacophore for antimicrobial agents.[4] Its ability to chelate metal ions that are essential for bacterial and fungal growth is a key mechanism of its action. By sequestering these ions, it can inhibit critical enzymatic processes in pathogens. It is anticipated that 1,2,3,4-tetrahydroquinolin-8-ol retains this metal-chelating ability and therefore may exhibit broad-spectrum antimicrobial activity.

Neuroprotective Effects

Several derivatives of tetrahydroisoquinoline, a structural isomer of tetrahydroquinoline, have been investigated for their neuroprotective properties.[7] These compounds have shown promise in models of neurodegenerative diseases like Parkinson's and Alzheimer's disease.[7][8] The proposed mechanisms include antioxidant effects, inhibition of monoamine oxidase (MAO), and modulation of NMDA receptors.[7][9] Given the structural similarities, 1,2,3,4-tetrahydroquinolin-8-ol represents an interesting candidate for investigation in the context of neuroprotection.

Experimental Protocols for Biological Evaluation

To facilitate the investigation of the biological activities of 1,2,3,4-tetrahydroquinolin-8-ol, the following detailed protocols are provided.

In Vitro Cytotoxicity Assessment: MTT Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the yellow tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, A549, HepG2) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare a stock solution of 1,2,3,4-tetrahydroquinolin-8-ol in DMSO. Serially dilute the compound in a complete cell culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Replace the medium in the wells with the medium containing the test compound. Include a vehicle control (DMSO) and a positive control (e.g., 5-Fluorouracil).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[10]

Figure 3: Workflow for the MTT cytotoxicity assay.

Conclusion

1,2,3,4-Tetrahydroquinolin-8-ol is a promising scaffold for the development of new therapeutic agents. Its synthesis is straightforward, and its structural similarity to known bioactive molecules suggests a high potential for anticancer, antimicrobial, and neuroprotective activities. This technical guide provides a foundational resource for researchers to synthesize, characterize, and evaluate this compound. Further investigation into its specific mechanisms of action and in vivo efficacy is warranted to fully elucidate its therapeutic potential.

References

-

Al-Suwaidan, I. A., et al. (2021). Facile synthesis and in vitro anticancer evaluation of a new series of tetrahydroquinoline. Molecules, 26(20), 6141. Available from: [Link]

-

Development of Novel 1,2,3,4-Tetrahydroquinoline Scaffolds as Potent NF-κB Inhibitors and Cytotoxic Agents. (2016). Journal of Medicinal Chemistry, 59(17), 7951-7965. Available from: [Link]

-

Synthesis of 8-hydroxymethyl-1,2,3,4-tetrahydroquinoline. PrepChem.com. Available from: [Link]

-

1,2,3,4-Tetrahydroquinolin-8-ol. PubChem. Available from: [Link]

-

Tumor-specific cytotoxic activity of 1,2,3,4-tetrahydroisoquinoline derivatives against human oral squamous cell carcinoma cell lines. (2009). Anticancer Research, 29(8), 3079-3086. Available from: [Link]

-

8-Hydroxyquinolylnitrones as multifunctional ligands for the therapy of neurodegenerative diseases. (2019). Scientific Reports, 9(1), 1-14. Available from: [Link]

-

1,2,3,4-tetrahydroquinolin-8-ol (C9H11NO). PubChemLite. Available from: [Link]

-

Bunce, R. A., et al. (2011). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules, 16(10), 8293-8321. Available from: [Link]

-

Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties. (2024). RSC Advances, 14(10), 6897-6913. Available from: [Link]

-

Synthesis of New 1,2,3,4-Tetrahydroquinoline Hybrid of Ibuprofen and Its Biological Evaluation. (2022). Molecules, 27(5), 1629. Available from: [Link]

-

Dual Inhibition of PI3K/Akt and mTOR by the Dietary Antioxidant, Delphinidin, Ameliorates Psoriatic Features In Vitro and in an Imiquimod-Induced Psoriasis-Like Disease in Mice. (2016). Journal of Investigative Dermatology, 136(8), 1584-1593. Available from: [Link]

-

Tetrahydroquinolinone derivatives exert antiproliferative effect on lung cancer cells through apoptosis induction. (2021). Scientific Reports, 11(1), 1-13. Available from: [Link]

-

2,2,4-Trimethyl-1,2,3,4-tetrahydroquinolin-8-ol. PubChem. Available from: [Link]

-

Synthesis and Characterization of Heterocyclic Compounds from 8-Hydroxyquinoline. (2018). Journal of Kufa for Chemical Sciences, 2(1). Available from: [Link]

-

Isoquinoline, 1,2,3,4-tetrahydro-. NIST WebBook. Available from: [Link]

-

Mass spectra of tetrahydroisoquinoline-fused 1,3,2-O,N,P- and 1,2,3-O,S,N-heterocycles: influence of ring size and fusion, of present heteroatoms, substituent effects and of the stereochemistry on fragmentation. (1995). Journal of the American Society for Mass Spectrometry, 6(11), 1086-1100. Available from: [Link]

-

Inhibition of PI3K/Akt/mTOR Signaling by Natural Products. (2012). Cancers, 4(2), 495-512. Available from: [Link]

-

Novel 8-Hydroxyquinoline Derivatives as Multitarget Compounds for the Treatment of Alzheimer's Disease. (2016). ChemMedChem, 11(12), 1269-1279. Available from: [Link]

-

Isoquinoline, 1,2,3,4-tetrahydro-. NIST WebBook. Available from: [Link]

-

Targeting the PI3K/AKT/mTOR signaling pathway in cancer by new quinoline/chalcone hybrids. (2018). Future Medicinal Chemistry, 10(14), 1719-1736. Available from: [Link]

-

Synthesis and Anticancer Activity of 3,4-Diaryl-1,2-dihydro- and 1,2,3,4-Tetrahydroquinolines. (2014). Molecules, 19(9), 14838-14854. Available from: [Link]

-

Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer. (2020). RSC Medicinal Chemistry, 11(7), 844-857. Available from: [Link]

-

1H and 13C NMR spectral assignments and X-ray crystallography of 4,5,8,12b-TETrahydro-isoindolo[1,2-a]isoquinoline and derivatives. (2005). Journal of the Chilean Chemical Society, 50(3). Available from: [Link]

-

Some examples of anticancer compounds based on the tetrahydroquinoline scaffold. ResearchGate. Available from: [Link]

-

Quinoline, 1,2,3,4-tetrahydro-. NIST WebBook. Available from: [Link]

-

1,2,3,4-Tetrahydroisoquinoline - Optional[13C NMR] - Chemical Shifts. SpectraBase. Available from: [Link]

-

A comprehensive review on the progress and challenges of tetrahydroisoquinoline derivatives as a promising therapeutic agent to treat Alzheimer's disease. (2024). Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1). Available from: [Link]

-

Quinoline, 1,2,3,4-tetrahydro-. NIST WebBook. Available from: [Link]

-

Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Derivatives. (2019). International Journal of Scientific & Technology Research, 8(12). Available from: [Link]

-

Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors. (2016). Bioorganic & Medicinal Chemistry, 24(12), 2685-2703. Available from: [Link]

-

antimicrobial and degradative bacterial dna effects of new 2- alkyl (tetrahydroquinoline-4-yl) formamide. (2016). PharmacologyOnLine, 1, 106-114. Available from: [Link]

-

Research Progress on Neuroprotective Effects of Isoquinoline Alkaloids. (2023). Molecules, 28(20), 7088. Available from: [Link]

-

6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline Demonstrates Neuroprotective Properties in Experimental Parkinson's Disease by Enhancing the Antioxidant System, Normalising Chaperone Activity and Suppressing Apoptosis. (2024). Neurochemical Research, 49(5), 1545-1558. Available from: [Link]

-

Fragmentation patterns in the mass spectra of organic compounds. Chemguide. Available from: [Link]

-

Tetrahydroquinoline synthesis. Organic Chemistry Portal. Available from: [Link]

-

Interpretation of mass spectra. Available from: [Link]

Sources

- 1. 1,2,3,4-Tetrahydroquinoline(635-46-1) 13C NMR [m.chemicalbook.com]

- 2. Development of Novel 1,2,3,4-Tetrahydroquinoline Scaffolds as Potent NF-κB Inhibitors and Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PubChemLite - 1,2,3,4-tetrahydroquinolin-8-ol (C9H11NO) [pubchemlite.lcsb.uni.lu]

- 5. Tumor-specific cytotoxic activity of 1,2,3,4-tetrahydroisoquinoline derivatives against human oral squamous cell carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Dual Inhibition of PI3K/Akt and mTOR by the Dietary Antioxidant, Delphinidin, Ameliorates Psoriatic Features In Vitro and in an Imiquimod-Induced Psoriasis-Like Disease in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A comprehensive review on the progress and challenges of tetrahydroisoquinoline derivatives as a promising therapeutic agent to treat Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and Anticancer Activity of 3,4-Diaryl-1,2-dihydro- and 1,2,3,4-Tetrahydroquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 8-Hydroxyquinolylnitrones as multifunctional ligands for the therapy of neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Facile synthesis and in vitro anticancer evaluation of a new series of tetrahydroquinoline - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Versatility of 1,2,3,4-Tetrahydroquinolin-8-ol: A Technical Guide for Drug Discovery Professionals

Foreword: Unveiling the Potential of a Privileged Scaffold

The 1,2,3,4-tetrahydroquinoline framework is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds.[1] The strategic placement of functional groups on this core structure can profoundly modulate its pharmacological profile. This technical guide focuses on the 8-hydroxy substituted variant, 1,2,3,4-Tetrahydroquinolin-8-ol, a molecule poised at the intersection of several key biological activities. While direct and extensive research on this specific isomer is still emerging, this guide will provide an in-depth analysis of its potential, drawing upon the wealth of data available for the broader tetrahydroquinoline class and its closely related analogs. We will delve into its putative anticancer, antioxidant, and neuroprotective activities, offering field-proven insights into experimental design and mechanistic exploration for researchers, scientists, and drug development professionals.

The Anticancer Potential: A Multifaceted Approach to Taming Malignancy

Derivatives of the 1,2,3,4-tetrahydroquinoline scaffold have consistently demonstrated promising anticancer properties.[2][3][4] The introduction of a hydroxyl group at the 8-position is anticipated to contribute significantly to this activity, potentially through mechanisms involving the induction of oxidative stress and the modulation of critical signaling pathways.

Cytotoxic Activity and Mechanistic Insights

While specific IC50 values for 1,2,3,4-Tetrahydroquinolin-8-ol are not yet widely published, studies on related 8-hydroxyquinoline and substituted tetrahydroquinoline derivatives provide a strong rationale for its investigation as a cytotoxic agent. For instance, derivatives of 8-hydroxyquinoline have shown notable antitumor effects against various cancer cell lines.[5] The anticancer activity of these compounds is often attributed to their ability to chelate metal ions, generate reactive oxygen species (ROS), and inhibit key cellular enzymes.[6]

One of the key signaling pathways implicated in the anticancer effects of tetrahydroquinoline derivatives is the PI3K/AKT/mTOR pathway, a central regulator of cell growth, proliferation, and survival that is frequently dysregulated in cancer.[7][8] Certain tetrahydroquinolinones have been shown to induce autophagy and massive oxidative stress in cancer cells by targeting this very pathway.[2][9] Another critical target is the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a master regulator of inflammation and cell survival.[10][11] Inhibition of NF-κB by tetrahydroquinoline derivatives can suppress the expression of proteins involved in metastasis and cell proliferation.[1][12]

Quantitative Data on Related Compounds

To provide a quantitative perspective, the following table summarizes the anticancer activity of several representative tetrahydroquinoline derivatives.

| Compound/Derivative | Cell Line | IC50 (µM) | Reference |

| (2-oxo-4-phenyl-5,6,7,8-tetrahydroquinolin-8-yl) N-(3-fluorophenyl)carbamate (20d) | HCT-116 | 12.04 ± 0.57 | [2][3] |

| (2-oxo-4-phenyl-5,6,7,8-tetrahydroquinolin-8-yl) N-(3-fluorophenyl)carbamate (20d) | A-549 | 12.55 ± 0.54 | [2][3] |

| 8-hydroxy-2-quinolinecarbaldehyde | Hep3B | 6.25 ± 0.034 | [5] |

| Pyrazolo quinoline derivative (15) | MCF-7 | 15.16 | [3] |

| Pyrazolo quinoline derivative (15) | HepG-2 | 18.74 | [3] |

Experimental Protocol: Assessing In Vitro Cytotoxicity using the MTT Assay

This protocol outlines a standard procedure for evaluating the cytotoxic effects of 1,2,3,4-Tetrahydroquinolin-8-ol on a cancer cell line.

Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound.

Materials:

-

1,2,3,4-Tetrahydroquinolin-8-ol

-

Human cancer cell line (e.g., HCT-116, A549)

-

DMEM/F-12 medium supplemented with 10% FBS and 1% penicillin-streptomycin

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

CO2 incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of 1,2,3,4-Tetrahydroquinolin-8-ol in culture medium. Replace the existing medium with the medium containing the test compound at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value by plotting a dose-response curve.

Visualizing the PI3K/AKT/mTOR Signaling Pathway

Caption: Putative inhibition of the PI3K/AKT/mTOR pathway by 1,2,3,4-Tetrahydroquinolin-8-ol.

Antioxidant Activity: Quenching the Flames of Oxidative Stress

The phenolic hydroxyl group at the 8-position of 1,2,3,4-Tetrahydroquinolin-8-ol strongly suggests inherent antioxidant potential. Antioxidants are crucial in mitigating the damaging effects of oxidative stress, a condition implicated in numerous diseases, including cancer and neurodegenerative disorders.

Radical Scavenging and Redox Modulation

The antioxidant activity of phenolic compounds is primarily attributed to their ability to donate a hydrogen atom to free radicals, thereby neutralizing them. The secondary amine within the tetrahydroquinoline ring may also contribute to this activity.[13] While direct quantitative antioxidant data for the 8-hydroxy isomer is limited, related tetrahydroquinoline derivatives have demonstrated significant antioxidant properties.[14][15] For example, 6-hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline has been shown to reduce oxidative stress in animal models of Parkinson's disease.[13]

Experimental Protocol: DPPH Radical Scavenging Assay

This protocol provides a straightforward method for assessing the free radical scavenging capacity of 1,2,3,4-Tetrahydroquinolin-8-ol.

Objective: To determine the concentration of the test compound required to scavenge 50% of DPPH radicals (EC50).

Materials:

-

1,2,3,4-Tetrahydroquinolin-8-ol

-

2,2-diphenyl-1-picrylhydrazyl (DPPH) solution (0.1 mM in methanol)

-

Methanol

-

Ascorbic acid (positive control)

-

96-well plates

-

Microplate reader

Procedure:

-

Sample Preparation: Prepare serial dilutions of 1,2,3,4-Tetrahydroquinolin-8-ol and ascorbic acid in methanol.

-

Reaction Mixture: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each sample dilution.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance at 517 nm.

-

Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the formula: [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample. Determine the EC50 value from the dose-response curve.

Visualizing the Antioxidant Mechanism

Caption: Hydrogen atom donation by 1,2,3,4-Tetrahydroquinolin-8-ol to neutralize a free radical.

Neuroprotective Potential: Shielding Neurons from Degeneration

The intersection of antioxidant and anti-inflammatory properties positions 1,2,3,4-Tetrahydroquinolin-8-ol as a candidate for neuroprotection. Neurodegenerative diseases like Parkinson's and Alzheimer's are characterized by oxidative stress and inflammation in the brain.[16]

Mechanisms of Neuroprotection

While direct studies on 1,2,3,4-Tetrahydroquinolin-8-ol are lacking, related tetrahydroisoquinolines have demonstrated neuroprotective effects.[17] These effects are often attributed to their antioxidant capabilities and their ability to modulate neurotransmitter systems. For instance, some tetrahydroisoquinoline derivatives act as N-methyl-D-aspartate (NMDA) receptor antagonists, which can prevent excitotoxicity, a major contributor to neuronal cell death.[18] The hydroxyl group on the aromatic ring of 1,2,3,4-Tetrahydroquinolin-8-ol is a key feature that may contribute to its neuroprotective potential, as hydroxylated analogs of related compounds have shown reduced neurotoxicity.[19]

Experimental Protocol: Assessing Neuroprotection in a Cell-Based Model of Oxidative Stress

This protocol describes a method to evaluate the ability of 1,2,3,4-Tetrahydroquinolin-8-ol to protect neuronal cells from oxidative damage.

Objective: To determine if the test compound can protect neuronal cells (e.g., SH-SY5Y) from H2O2-induced cell death.

Materials:

-

1,2,3,4-Tetrahydroquinolin-8-ol

-

SH-SY5Y human neuroblastoma cell line

-

DMEM/F-12 medium with 10% FBS

-

Hydrogen peroxide (H2O2)

-

MTT solution

-

DMSO

-

24-well plates

-

CO2 incubator

Procedure:

-

Cell Seeding: Plate SH-SY5Y cells in 24-well plates and allow them to adhere for 24 hours.

-

Pre-treatment: Treat the cells with various concentrations of 1,2,3,4-Tetrahydroquinolin-8-ol for 1-2 hours.

-

Oxidative Insult: Add H2O2 to the wells (final concentration typically 100-200 µM) and incubate for 24 hours. Include a control group with H2O2 alone and an untreated control group.

-

Cell Viability Assessment: Assess cell viability using the MTT assay as described in section 1.3.

-

Data Analysis: Compare the viability of cells pre-treated with the test compound to those treated with H2O2 alone to determine the neuroprotective effect.

Synthesis of 1,2,3,4-Tetrahydroquinolin-8-ol

The synthesis of 1,2,3,4-tetrahydroquinoline derivatives can be achieved through various methods, including the reduction of the corresponding quinoline. A common approach involves the catalytic hydrogenation of 8-hydroxyquinoline.

General Synthesis Workflow

Caption: A general workflow for the synthesis of 1,2,3,4-Tetrahydroquinolin-8-ol.

Future Directions and Concluding Remarks

1,2,3,4-Tetrahydroquinolin-8-ol represents a molecule of significant interest for drug discovery. Its structural features suggest a high probability of possessing anticancer, antioxidant, and neuroprotective activities. The technical guidance and experimental protocols provided herein offer a robust framework for initiating a comprehensive investigation into its biological profile.

Future research should focus on:

-

Definitive Biological Screening: Conducting extensive in vitro assays to determine the IC50 and EC50 values of 1,2,3,4-Tetrahydroquinolin-8-ol in various cancer cell lines and antioxidant models.

-

Mechanistic Elucidation: Investigating the precise molecular mechanisms underlying its biological activities, with a particular focus on the PI3K/AKT/mTOR and NF-κB signaling pathways.

-

In Vivo Efficacy: Progressing to animal models to evaluate its therapeutic potential and pharmacokinetic properties.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs to optimize potency and selectivity.

By systematically exploring the biological landscape of 1,2,3,4-Tetrahydroquinolin-8-ol, the scientific community can unlock the full therapeutic potential of this promising scaffold.

References

- Faydy, Y., et al. (2020). Synthesis of new derivatives of 8-hydroxyquinoline and their antioxidant activity.

-

Rigolino, A. C., et al. (2021). Promising anticancer agents based on 8-hydroxyquinoline hydrazone copper(II) complexes. Metallomics, 13(1), mfaa001. [Link]

-

Chan, K. F., et al. (2013). Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents. ACS Medicinal Chemistry Letters, 4(1), 104-108. [Link]

-

Khan, I., et al. (2016). Development of Novel 1,2,3,4-Tetrahydroquinoline Scaffolds as Potent NF-κB Inhibitors and Cytotoxic Agents. ACS Medicinal Chemistry Letters, 7(4), 385-390. [Link]

-

PubChem. (n.d.). 1,2,3,4-Tetrahydroquinolin-8-ol. PubChem Compound Summary for CID 241490. [Link]

-

Nowaczyk, J., et al. (2023). The 8-Hydroxyquinoline Derivatives of 1,4-Naphthoquinone: Synthesis, Computational Analysis, and Anticancer Activity. International Journal of Molecular Sciences, 24(13), 10893. [Link]

-

Koukaras, E. N., et al. (2023). A Novel Quinoline Inhibitor of the Canonical NF-κB Transcription Factor Pathway. Biology, 12(11), 1395. [Link]

-

Faheem, et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(21), 12254-12287. [Link]

-

Ryczkowska, M., et al. (2022). New tetrahydroquinoline derivatives with anticancer activity: design, synthesis, and biological evaluation. Scientific Reports, 12(1), 9985. [Link]

-

Antkiewicz-Michaluk, L., et al. (2006). The mechanism of 1,2,3,4-tetrahydroisoquinolines neuroprotection: the importance of free radicals scavenging properties and inhibition of glutamate-induced excitotoxicity. Journal of Neurochemistry, 97(3), 864-874. [Link]

-

Khan, I., et al. (2016). Development of Novel 1,2,3,4-Tetrahydroquinoline Scaffolds as Potent NF-κB Inhibitors and Cytotoxic Agents. ACS Medicinal Chemistry Letters, 7(4), 385-390. [Link]

-

Kim, J. E., et al. (2015). Synthesized tetrahydroisoquinoline alkaloid exerts anticancer effects at least in part by suppressing NF-κB-regulated proteins in A549 human lung cancer cells. Oncology Reports, 33(2), 851-857. [Link]

-

Koukaras, E. N., et al. (2023). A Novel Quinoline Inhibitor of the Canonical NF-κB Transcription Factor Pathway. Biology, 12(11), 1395. [Link]

-

Chaurasiya, A., & Singh, P. (2023). Biological Activities of Tetrahydroisoquinolines Derivatives. Journal of Organic and Pharmaceutical Chemistry, 9(1), 1-15. [Link]

-

Silva, A. R. P., et al. (2022). Synthesis and In-Silico Analysis of Novel Tetrahydroquinolines and Their Antioxidant Activity. Chemistry Proceedings, 10(1), 99. [Link]

-

Al-Warhi, T., et al. (2021). Synthesis and Anticancer Activity of 3,4-Diaryl-1,2-dihydro- and 1,2,3,4-Tetrahydroquinolines. Molecules, 26(18), 5521. [Link]

-

Stoyanov, S., et al. (2022). Synthesis of New 1,2,3,4-Tetrahydroquinoline Hybrid of Ibuprofen and Its Biological Evaluation. Molbank, 2022(2), M1350. [Link]

-

Kotake, Y., et al. (2005). Neuroprotective effect of 1-methyl-1,2,3,4-tetrahydroisoquinoline on cultured rat mesencephalic neurons in the presence or absence of various neurotoxins. Brain Research, 1033(2), 143-150. [Link]

-

ResearchGate. (n.d.). Some examples of anticancer compounds based on the tetrahydroquinoline scaffold. ResearchGate. [Link]

-

Czarnocki, Z., et al. (2023). Neuroprotective Activity of Enantiomers of Salsolinol and N-Methyl-(R)-salsolinol: In Vitro and In Silico Studies. International Journal of Molecular Sciences, 24(19), 14896. [Link]

-

Ohta, S., et al. (2007). Neuroprotective or neurotoxic activity of 1-methyl-1,2,3,4-tetrahydroisoquinoline and related compounds. Bioorganic & Medicinal Chemistry, 15(4), 1837-1844. [Link]

-

Stoyanov, S., et al. (2022). Synthesis of New 1,2,3,4-Tetrahydroquinoline Hybrid of Ibuprofen and Its Biological Evaluation. Molbank, 2022(2), M1350. [Link]

-

Xu, Z., et al. (2022). PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? Frontiers in Oncology, 12, 819133. [Link]

-

Kryzhanovskaia, A. S., et al. (2024). 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline Demonstrates Neuroprotective Properties in Experimental Parkinson's Disease by Enhancing the Antioxidant System, Normalising Chaperone Activity and Suppressing Apoptosis. Neurochemical Research, 49(5), 1387-1405. [Link]

-

Al-Bawab, A. Q., et al. (2023). The PI3K-Akt-mTOR and Associated Signaling Pathways as Molecular Drivers of Immune-Mediated Inflammatory Skin Diseases: Update on Therapeutic Strategy Using Natural and Synthetic Compounds. International Journal of Molecular Sciences, 24(13), 10893. [Link]

-

Townsend Letter. (2026). Natural mTOR/PI3K Inhibitors in Cancer Therapy. Townsend Letter. [Link]

-

Ishida, J., et al. (1996). Studies on cerebral protective agents. IX. Synthesis of novel 1,2,3,4-tetrahydroisoquinolines as N-methyl-D-aspartate antagonists. Chemical & Pharmaceutical Bulletin, 44(1), 95-105. [Link]

-

Saitoh, T., et al. (2006). Synthesis and in Vitro Cytotoxicity of 1,2,3,4-tetrahydroisoquinoline Derivatives. European Journal of Medicinal Chemistry, 41(2), 241-252. [Link]

-

Plotnikov, E. V., et al. (2023). 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline Alleviates Oxidative Stress and NF-κB-Mediated Inflammation in Rats with Experimental Parkinson's Disease. International Journal of Molecular Sciences, 24(18), 14316. [Link]

-

ResearchGate. (n.d.). Neuroprotective or Neurotoxic Activity of 1Methyl1,2,3,4-tetrahydroisoquinoline and Related Compounds. ResearchGate. [Link]

-

Olszewski, M., et al. (2022). Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway. International Journal of Molecular Sciences, 23(19), 11631. [Link]

-

Martini, M., et al. (2023). PI3K/AKT/mTOR signaling transduction pathway and targeted therapies in cancer. Molecular Cancer, 22(1), 129. [Link]

-

Du, Y., & Katis, V. L. (2023). Fused Tetrahydroquinolines Are Interfering with Your Assay. Journal of Medicinal Chemistry, 66(21), 14397-14406. [Link]

-

Ryczkowska, M., et al. (2022). Design, synthesis, and biological evaluation of tetrahydroquinolinones and tetrahydroquinolines with anticancer activity. Scientific Reports, 12(1), 9985. [Link]

-

ResearchGate. (2020). (PDF) One-Pot Multicomponent Synthesis and Bioevaluation of Tetrahydroquinoline Derivatives as Potential Antioxidants, α-Amylase Enzyme Inhibitors, Anti-Cancerous and Anti-Inflammatory Agents. ResearchGate. [Link]

-

El-Sayed, W. M., et al. (2021). Experimental and Computational Study of Antioxidant Activities of Synthetic Heterocyclic Quinazoline-4-one Derivatives. Molecules, 26(18), 5521. [Link]

Sources

- 1. Development of Novel 1,2,3,4-Tetrahydroquinoline Scaffolds as Potent NF-κB Inhibitors and Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Synthesis and Anticancer Activity of 3,4-Diaryl-1,2-dihydro- and 1,2,3,4-Tetrahydroquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Promising anticancer agents based on 8-hydroxyquinoline hydrazone copper(II) complexes [frontiersin.org]

- 7. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]

- 8. PI3K/AKT/mTOR signaling transduction pathway and targeted therapies in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Design, synthesis, and biological evaluation of tetrahydroquinolinones and tetrahydroquinolines with anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. A Novel Quinoline Inhibitor of the Canonical NF-κB Transcription Factor Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesized tetrahydroisoquinoline alkaloid exerts anticancer effects at least in part by suppressing NF-κB-regulated proteins in A549 human lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline Demonstrates Neuroprotective Properties in Experimental Parkinson's Disease by Enhancing the Antioxidant System, Normalising Chaperone Activity and Suppressing Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Neuroprotective effect of 1-methyl-1,2,3,4-tetrahydroisoquinoline on cultured rat mesencephalic neurons in the presence or absence of various neurotoxins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Studies on cerebral protective agents. IX. Synthesis of novel 1,2,3,4-tetrahydroisoquinolines as N-methyl-D-aspartate antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Neuroprotective or neurotoxic activity of 1-methyl-1,2,3,4-tetrahydroisoquinoline and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on 1,2,3,4-Tetrahydroquinolin-8-ol Derivatives and Analogs

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The 1,2,3,4-tetrahydroquinoline scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a multitude of biologically active compounds.[1] The addition of a hydroxyl group at the 8-position creates 1,2,3,4-tetrahydroquinolin-8-ol, a core structure with significant therapeutic potential. This guide provides a comprehensive technical overview of its derivatives and analogs, focusing on their synthesis, biological activities, and structure-activity relationships (SAR). We will explore their applications in oncology, neuroprotection, and infectious diseases, offering detailed protocols and mechanistic insights to facilitate further research and drug development.

The Privileged Scaffold: Core Attributes of 1,2,3,4-Tetrahydroquinolin-8-ol

The 1,2,3,4-tetrahydroquinoline nucleus is a prevalent structural motif in numerous natural products and synthetic pharmaceuticals.[1][2] Its inherent drug-like properties make it an attractive starting point for the design of novel therapeutic agents. The presence of the 8-hydroxyl group in 1,2,3,4-tetrahydroquinolin-8-ol introduces a key functional group that can participate in hydrogen bonding and metal chelation, significantly influencing the molecule's biological profile.

Synthetic Pathways: Building the Core and Its Analogs

The synthesis of 1,2,3,4-tetrahydroquinoline derivatives can be achieved through various methodologies, with domino reactions being a particularly efficient approach for generating diverse substitution patterns.[1] A common strategy involves the reduction of quinolines.[3]

General Protocol: Reductive Cyclization for Tetrahydroquinoline Synthesis

This protocol outlines a tandem reduction-reductive amination reaction, a robust method for synthesizing substituted tetrahydroquinolines.

Experimental Protocol:

-

Catalytic Reduction: A solution of the appropriate nitro-precursor in a suitable solvent (e.g., ethanol) is subjected to catalytic hydrogenation using a catalyst such as palladium on carbon (Pd/C). This step reduces the nitro group to an amine.

-

Cyclization: The resulting amino intermediate spontaneously cyclizes to form a cyclic imine.

-

Diastereoselective Reduction: Further reduction of the imine, often in the same reaction vessel, yields the 1,2,3,4-tetrahydroquinoline. The stereochemistry of this step can be highly selective, influenced by the existing stereocenters in the molecule.[1]

-

Work-up and Purification: Standard aqueous work-up followed by purification, typically column chromatography, affords the desired product.

Caption: Reductive cyclization for tetrahydroquinoline synthesis.

Biological Activities and Therapeutic Frontiers

Derivatives of 1,2,3,4-tetrahydroquinolin-8-ol have demonstrated a remarkable range of biological activities, positioning them as promising candidates for various therapeutic applications.

Anticancer Potential

Tetrahydroquinoline derivatives have been extensively investigated for their anticancer properties.[4][5] These compounds can induce apoptosis, inhibit cell proliferation, and modulate key signaling pathways implicated in cancer.[5][6] For example, certain pyrazolo[3,4-b]quinoline derivatives have shown potent cytotoxic effects against various human cancer cell lines.[4]

Table 1: Anticancer Activity of Selected Tetrahydroquinoline Derivatives

| Compound Class | Cancer Cell Line | IC50 (µM) | Mechanism of Action |

| Pyrazolo[3,4-b]quinolines | MCF-7, HepG2, A549 | < 100 | Apoptosis induction |

| 3,4-Diaryl-1,2,3,4-tetrahydroquinolines | H460, A-431, HT-29 | 2.0 - 4.9 | Antiproliferative |

| Tetrahydroquinolinones | HCT-116 | Micromolar concentrations | Induction of oxidative stress, autophagy via PI3K/AKT/mTOR pathway |

Data synthesized from multiple sources.[4][7][8]

Neuroprotective Effects

The neuroprotective properties of tetrahydroquinoline analogs are a significant area of research, particularly for neurodegenerative diseases like Alzheimer's and Parkinson's.[9][10] Their mechanisms of action often involve antioxidant effects, modulation of inflammatory responses, and inhibition of apoptosis.[11][12] For instance, 6-hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline has demonstrated neuroprotective effects in a rat model of Parkinson's disease by enhancing the antioxidant system and suppressing apoptosis.[12]

Antimicrobial Activity

The 8-hydroxyquinoline moiety is a well-known pharmacophore with antimicrobial properties.[13] Derivatives of 1,2,3,4-tetrahydroquinolin-8-ol are therefore promising candidates for the development of new antibacterial and antifungal agents. Their mode of action can involve the inhibition of essential microbial enzymes and disruption of cell membrane integrity.

Structure-Activity Relationship (SAR) and Molecular Design

The biological activity of 1,2,3,4-tetrahydroquinolin-8-ol derivatives is highly dependent on the nature and position of substituents on the core scaffold. SAR studies are crucial for optimizing potency and selectivity.

-

Substitution at the 4-position: The introduction of an aryl group at the 4-position of the tetrahydroquinoline ring has been shown to dramatically increase antiproliferative effects against cancer cell lines.[7]

-

Fusion of Heterocyclic Rings: The fusion of a pyrazole ring to the tetrahydroquinoline core can lead to potent anticancer activity.[4]

-

Lipophilicity: In the context of antitubercular agents, there is a general trend of improved potency with higher lipophilicity.[14]

Caption: Key SAR insights for tetrahydroquinolin-8-ol derivatives.

Future Perspectives and Conclusion

The 1,2,3,4-tetrahydroquinolin-8-ol scaffold continues to be a highly valuable platform in drug discovery. Future research will likely focus on the development of more selective and potent analogs through rational design informed by SAR studies and computational modeling. The exploration of novel therapeutic applications and the elucidation of detailed mechanisms of action will further unlock the potential of this versatile chemical entity. This guide serves as a foundational resource to stimulate and support these ongoing efforts in the scientific community.

References

A comprehensive list of references, including full citations and links to the source material, is available in the appended section.

Sources

- 1. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Tetrahydroquinoline synthesis [organic-chemistry.org]

- 4. Facile synthesis and in vitro anticancer evaluation of a new series of tetrahydroquinoline - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Recent Development of Tetrahydro-Quinoline/Isoquinoline Based Compounds as Anticancer Agents | Bentham Science [eurekaselect.com]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and Anticancer Activity of 3,4-Diaryl-1,2-dihydro- and 1,2,3,4-Tetrahydroquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. A comprehensive review on the progress and challenges of tetrahydroisoquinoline derivatives as a promising therapeutic agent to treat Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Heterocyclic Quinoline Derivatives as Innovative Neuroprotective Agents for Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Neuroprotective effect of 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline mediated via regulation of antioxidant system and inhibition of inflammation and apoptosis in a rat model of cerebral ischemia/reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline Demonstrates Neuroprotective Properties in Experimental Parkinson's Disease by Enhancing the Antioxidant System, Normalising Chaperone Activity and Suppressing Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis, antibacterial properties and bioinformatics computational analyses of novel 8-hydroxyquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis and structure-activity relationships for tetrahydroisoquinoline-based inhibitors of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]